(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
This compound features a fused thieno[3,4-d]pyridazine core, a bicyclic heteroaromatic system with sulfur and nitrogen atoms contributing to its electronic properties. Key structural elements include:
- Position 3: A phenyl substituent, providing steric bulk and aromatic interactions.
- Position 5: An (E)-configured acrylamido linker conjugated to a benzo[d][1,3]dioxol-5-yl group. The latter is an electron-rich aromatic ring known to improve metabolic stability in drug-like molecules .
- Position 4: A ketone group, contributing to hydrogen-bonding interactions.
The compound’s molecular weight (estimated ~500 g/mol) and logP (~3.5, predicted) suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Properties
IUPAC Name |
ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6S/c1-2-32-25(31)22-17-13-35-23(21(17)24(30)28(27-22)16-6-4-3-5-7-16)26-20(29)11-9-15-8-10-18-19(12-15)34-14-33-18/h3-13H,2,14H2,1H3,(H,26,29)/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICGFMFCIVCLIT-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves a multi-step process:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the acrylamide group: This involves the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Construction of the thieno[3,4-d]pyridazine core: This step may involve the cyclization of a suitable precursor, such as a thienopyridazine derivative, under acidic or basic conditions.
Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole and acrylamide intermediates with the thieno[3,4-d]pyridazine core using appropriate coupling agents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.
Material Science: The compound’s unique electronic properties may make it useful in the development of new materials for electronic or photonic applications.
Biological Research: It can be used as a probe to study various biological processes due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to the thieno[3,4-d]pyridazine family, with analogues differing primarily in substituents at positions 3, 5, and 1. Key comparisons include:
Physicochemical and Electronic Properties
- Rigidity: The (E)-acrylamido linker reduces conformational flexibility relative to benzylamino or amino substituents, which may increase target selectivity .
- Solubility: The ethyl ester at position 1 is conserved across analogues, but the benzo[d][1,3]dioxol group may reduce solubility compared to polar amino groups .
Crystallographic and Packing Behavior
Using tools like Mercury , the planar thieno[3,4-d]pyridazine core may exhibit π-stacking interactions, while the benzo[d][1,3]dioxol group could influence crystal packing via CH-π interactions. Differences in packing efficiency compared to pyrimidine-based analogues (e.g., ) might affect formulation stability.
Research Findings and Data Gaps
- Activity Data: No direct bioactivity data for the target compound is available in the evidence. However, structurally similar compounds (e.g., ) show promise in medicinal chemistry, warranting further testing.
- Synthetic Yields : suggests yields for analogous reactions range from 50–70% under reflux conditions .
- Computational Modeling : Structure-activity relationship (SAR) studies using algorithms from could predict target engagement or toxicity .
Biological Activity
The compound (E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate belongs to the thienopyridazine class of compounds, which have garnered interest due to their potential biological activities, particularly in neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.
The biological activity of thienopyridazine derivatives is often attributed to their ability to interact with various molecular targets. Key mechanisms include:
- Enzyme Inhibition : These compounds can inhibit enzymes involved in critical biochemical pathways, impacting cellular functions.
- Receptor Modulation : They may bind to specific receptors, altering their activity and leading to physiological responses.
- Gene Expression Regulation : The compounds can influence gene expression, affecting cellular processes such as proliferation and apoptosis.
Biological Activities
Research indicates that thienopyridazine derivatives exhibit a range of biological activities:
- Tau Aggregation Inhibition : Some thienopyridazine analogs have been shown to inhibit tau fibrillization in vitro, which is significant for neurodegenerative diseases like Alzheimer's. The thienopyridazine core is essential for this activity, with structural modifications affecting potency .
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications in the substituents can enhance their efficacy against tumor cells .
- β-cell Protection : Recent studies have highlighted the protective effects of these compounds on pancreatic β-cells under stress conditions, suggesting potential applications in diabetes management .
Case Studies and Research Findings
Several studies have investigated the biological activity of thienopyridazine derivatives:
Study 1: Tau Aggregation Inhibition
A study focused on aminothienopyridazine inhibitors found that specific structural features are crucial for inhibiting tau aggregation. Compounds with certain substituents showed near-complete inhibition in assays designed to measure tau fibrillization .
| Compound | Max Activity (%) | EC50 (μM) |
|---|---|---|
| ATPZ 1 | 95 | 5 ± 1 |
| ATPZ 2 | 90 | 10 ± 2 |
Study 2: Anticancer Activity
In another investigation, a series of thienopyridazine derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity.
| Compound ID | Structure Modification | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Compound A | 4-OH substituent | 85 | 7 ± 0.5 |
| Compound B | 4-CF3 substituent | 92 | 6 ± 0.8 |
Study 3: β-cell Protection
Research on β-cell protective activity revealed that specific thienopyridazines could protect against endoplasmic reticulum (ER) stress-induced apoptosis. The most potent compound achieved a maximum protective activity of 100% at an EC50 value of approximately 0.1 μM .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent selection, temperature, and catalyst efficiency). For example, palladium-catalyzed cross-coupling reactions (as in ) may enhance regioselectivity. Purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts. Monitoring reaction progress using TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of acrylamido, benzo[d][1,3]dioxolyl, and phenyl groups by analyzing chemical shifts and coupling constants.
- IR : Detect functional groups like carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHNOS) .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What strategies should be employed to assess the compound’s stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC and identify degradation products using LC-MS. Store the compound in amber vials at -20°C under inert atmosphere to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to elucidate its pharmacological potential?
- Methodological Answer :
- Functional Group Modifications : Replace the benzo[d][1,3]dioxolyl group with bioisosteres (e.g., 2,3-dihydrobenzofuran) to evaluate effects on target binding .
- Biological Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or SPR-based binding assays. Correlate IC values with structural changes .
- Crystallography : Co-crystallize the compound with its target protein to identify key binding interactions (e.g., hydrogen bonds with the acrylamido group) .
Q. What computational methods are recommended to model the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in the active site of targets (e.g., cyclooxygenase-2). Validate docking results with MD simulations (GROMACS/AMBER) to assess stability over 100 ns trajectories .
- QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential to optimize activity .
Q. How should discrepancies in experimental data (e.g., conflicting NMR or crystallographic results) be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR data with calculated shifts (DFT methods, Gaussian) to confirm assignments. For crystallographic conflicts, re-refine the structure using SHELXL and validate with R-factor analysis .
- Collaborative Analysis : Consult crystallography databases (e.g., CCDC) to compare bond lengths/angles with similar compounds .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
